molecular formula C13H11NO2 B1294745 3-(4-Methoxybenzoyl)pyridine CAS No. 23826-71-3

3-(4-Methoxybenzoyl)pyridine

Cat. No. B1294745
CAS RN: 23826-71-3
M. Wt: 213.23 g/mol
InChI Key: JVCNCXKAEBIVBO-UHFFFAOYSA-N
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Description

3-(4-Methoxybenzoyl)pyridine is a chemical compound with the formula C₁₃H₁₁NO₂ . It’s a versatile material used in scientific research, with its unique structure allowing for diverse applications, including drug synthesis, organic chemistry studies, and material science investigations.


Synthesis Analysis

The synthesis of pyridine derivatives, such as 3-(4-Methoxybenzoyl)pyridine, often involves the use of Grignard reagents and acetic anhydride . An oxidative ring closure of a hydrazine intermediate is also used, with sodium hypochlorite as the oxidant and ethanol as a solvent .


Molecular Structure Analysis

The molecular weight of 3-(4-Methoxybenzoyl)pyridine is 213.24 . The molecule contains a total of 29 bonds, including 16 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 ether (aromatic), and 1 Pyridine .

Scientific Research Applications

1. Synthesis of Novel Monomers and Polymers

3-(4-Methoxybenzoyl)pyridine and its derivatives are used in the synthesis of novel monomers and polymers. A study by Ma et al. (2010) explored the synthesis of a new aromatic diacid monomer containing a pyridine unit, which was used to create polybenzimidazole with excellent solubility and good thermal stability (Ma et al., 2010).

2. Recovery of Noble Metal Ions

In the field of solvent extraction and polymer membrane separation, derivatives of 3-(4-Methoxybenzoyl)pyridine have been applied for the recovery of noble metal ions from aqueous solutions. Bożejewicz et al. (2021) demonstrated the effective use of 2,6-bis(4-methoxybenzoyl)-diaminopyridine in recovering over 99% of noble metal ions, highlighting its potential practical applicability in industrial processes (Bożejewicz et al., 2021).

3. Development of Anticancer Agents

The derivatives of 3-(4-Methoxybenzoyl)pyridine have been investigated for their potential as anticancer agents. Kwon et al. (2015) synthesized novel terpyridine-skeleton molecules containing 3-(4-Phenylbenzo[4,5]furo[3,2-b]pyridin-2-yl)phenol, showing significant inhibition of tumor growth and metastasis in certain cancer cells (Kwon et al., 2015).

4. N-Heterocyclic Complexes Formation

Research by Simons et al. (2003) involved the use of 2,6-bis(n-butylimidazoliummethyl)pyridine dihalide, a related compound, in the formation of N-heterocyclic complexes of Rhodium and Palladium. These findings contribute to the understanding of complex chemical reactions and the potential for new applications in catalysis (Simons et al., 2003).

Safety And Hazards

3-(4-Methoxybenzoyl)pyridine is classified as an irritant . It is recommended to avoid breathing its mist or vapors, and to use it only outdoors or in a well-ventilated area. In case of skin contact, it is advised to wash with plenty of soap and water .

properties

IUPAC Name

(4-methoxyphenyl)-pyridin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-16-12-6-4-10(5-7-12)13(15)11-3-2-8-14-9-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCNCXKAEBIVBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60178532
Record name Ketone, (p-methoxyphenyl) 3-pyridyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60178532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxybenzoyl)pyridine

CAS RN

23826-71-3
Record name (4-Methoxyphenyl)-3-pyridinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23826-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ketone, (p-methoxyphenyl) 3-pyridyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023826713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ketone, (p-methoxyphenyl) 3-pyridyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60178532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared analogously to the method in Intermediate 33: step b using (4-methoxyphenyl)(pyridin-3-yl)methanol (Intermediate 35: step a) in place of (1-methyl-1H-imidazol-5-yl)(pyridin-2-yl)methanol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DR Arnold, U Carbide - Adv Photochem, 2009 - books.google.com
The photocycloaddition of a carbonyl compound to an olefin with the formation of an oxetane 3 was first observed by Paterno and Chiefli in 1909.1 They reported obtaining a compound …
Number of citations: 2 books.google.com
Advanced Engineering & Planning Corp… - 1979 - books.google.com
" This compilation will provide ready reference for potential toxicity of chemicals found in the workplace, and should be useful to occupational health physicians, industrial hygienists, …
Number of citations: 60 books.google.com

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